molecular formula C9H10ClN3 B11773144 6-Hydrazinylquinolin-1-ium chloride

6-Hydrazinylquinolin-1-ium chloride

Cat. No.: B11773144
M. Wt: 195.65 g/mol
InChI Key: IYTZOVRQMIGNHZ-UHFFFAOYSA-N
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Description

6-Hydrazinylquinolin-1-ium chloride is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylquinolin-1-ium chloride typically involves the reaction of quinoline derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylquinolin-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

6-Hydrazinylquinolin-1-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydrazinylquinolin-1-ium chloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the quinoline and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

quinolin-1-ium-6-ylhydrazine;chloride

InChI

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H

InChI Key

IYTZOVRQMIGNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)NN)[NH+]=C1.[Cl-]

Related CAS

120209-22-5
103755-52-8

Origin of Product

United States

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